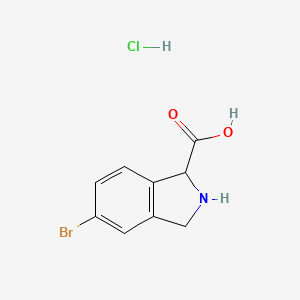

5-Bromoisoindoline-1-carboxylic Acid Hydrochloride

Description

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

5-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H8BrNO2.ClH/c10-6-1-2-7-5(3-6)4-11-8(7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H |

InChI Key |

FXBJAZUBXUOTOP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(N1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Isoindoline Derivatives

Overview:

The initial step involves selective bromination of isoindoline or its derivatives to introduce a bromine atom at the 5-position of the isoindoline ring. This process is typically performed under controlled conditions to ensure regioselectivity and high yield.

- Reagents: Brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) are employed.

- Conditions:

- Use of a suitable solvent, often acetic acid or chloroform, to facilitate bromination.

- Temperature control, generally between 0°C and 25°C, to prevent over-bromination or side reactions.

- Catalysts like iron(III) bromide (FeBr₃) may be used to enhance regioselectivity.

- Dissolve isoindoline in acetic acid.

- Add N-bromosuccinimide gradually under stirring at 0°C.

- Maintain the temperature and stir until the reaction completion, monitored via TLC or HPLC.

- Isolate the 5-bromoisoindoline via filtration or extraction.

Data Table 1: Bromination Conditions

| Reagent | Solvent | Temperature | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| N-bromosuccinimide | Acetic acid | 0–25°C | None | 80–95 | >99% |

| Bromine | Chloroform | 0–25°C | FeBr₃ | 75–90 | >98% |

Carboxylation of 5-Bromoisoindoline

Overview:

Following bromination, the next step involves introducing the carboxylic acid group at the 1-position of the isoindoline ring, typically via a directed lithiation or metalation approach, followed by carbonation.

- Reagents:

- n-Butyllithium (n-BuLi) or other strong bases for lithiation.

- Carbon dioxide (CO₂) gas for carboxylation.

- Conditions:

- Conducted at low temperatures (−78°C to 0°C) to control lithiation.

- The lithiation occurs at the 1-position, directed by the nitrogen atom.

- After lithiation, bubbling CO₂ through the solution yields the carboxylate intermediate, which is then acidified.

- Dissolve 5-bromoisoindoline in anhydrous THF.

- Cool to −78°C and add n-BuLi dropwise under inert atmosphere.

- Stir for a specified time to ensure lithiation.

- Bubble CO₂ into the mixture, then warm to room temperature.

- Acidify with hydrochloric acid to obtain the free acid.

Data Table 2: Carboxylation Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| n-Butyllithium | THF | −78°C | 1–2 hours | 70–85 | >98% |

| CO₂ gas | - | Room temp | 1 hour | 75–90 | >99% |

Formation of Hydrochloride Salt

Overview:

The final step involves converting the free acid into its hydrochloride salt, which enhances stability and solubility.

- Dissolve the carboxylic acid in anhydrous ethanol or methanol.

- Bubble hydrogen chloride gas or add concentrated hydrochloric acid solution.

- Stir the mixture at low temperature (0°C to room temperature) until salt formation is complete.

- Isolate the hydrochloride salt via filtration and dry under vacuum.

Data Table 3: Hydrochloride Salt Formation

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Hydrochloric acid (HCl) | Ethanol/MeOH | 0–25°C | 1–3 hours | >95 | >99% |

Alternative Synthetic Routes

a. Direct Multi-Component Assembly:

Some patents describe multi-step syntheses involving the condensation of suitable precursors, such as isoindoline derivatives with brominating and carboxylating agents in a one-pot process, reducing purification steps.

b. Use of Organic Synthesis Intermediates:

Pre-formed intermediates like 5-bromoindole derivatives can be oxidized or functionalized to yield the target compound, followed by acidification with hydrochloric acid.

Summary of Key Parameters

| Step | Reagents/Conditions | Typical Yield | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Bromination | NBS or Br₂, acetic acid, 0–25°C | 75–95% | >98% | Regioselective at 5-position |

| Carboxylation | n-BuLi, CO₂, −78°C to room temp | 70–90% | >98% | Directed lithiation process |

| Hydrochloride salt formation | HCl gas or concentrated HCl, low temp | >95% | >99% | Ensures stability and solubility |

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoindoline-1-carboxylic Acid Hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of various substituted isoindoline derivatives.

Oxidation Reactions: Formation of isoindoline-1,3-dione derivatives.

Reduction Reactions: Formation of isoindoline-1-carbinol derivatives.

Scientific Research Applications

5-Bromoisoindoline-1-carboxylic Acid Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional differences between 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride and its analogues:

| Compound Name | CAS Number | Substituents | Functional Groups | Key Differences |

|---|---|---|---|---|

| 5-Bromoisoindoline-1-carboxylic Acid HCl | 864866-80-8 | Br (5-position) | Carboxylic acid, HCl salt | Reference compound |

| 5-(Aminomethyl)isoindolin-1-one HCl | 40314-06-5 | NH2CH2 (5-position) | Amine, HCl salt | Carboxylic acid vs. amine |

| 6-(Aminomethyl)isoindolin-1-one HCl | 1422057-35-9 | NH2CH2 (6-position) | Amine, HCl salt | Substituent position (5 vs. 6) |

| 6-Bromo-5-hydroxyindole ester HCl | N/A | Br (6), OH (5), ethyl ester | Ester, Br, OH, HCl salt | Ester vs. carboxylic acid |

Key Observations :

- Positional Isomerism: The 5-bromo substitution in the target compound contrasts with 6-substituted analogues (e.g., 6-(Aminomethyl)isoindolin-1-one HCl), which may alter steric and electronic properties .

- Functional Groups : The carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to amine or ester derivatives, influencing solubility and reactivity .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For example, Jatrorrhizine hydrochloride () and Tapentadol Hydrochloride () show enhanced solubility due to ionic character . The carboxylic acid group in the target compound may further improve solubility in basic media.

- Stability : Acidic stability, as seen in Nicardipine Hydrochloride (), suggests that the target compound may resist hydrolysis under low-pH conditions. However, the carboxylic acid group could render it susceptible to decarboxylation at elevated temperatures .

Stability and Degradation Pathways

- Acid/Base Stability : Unlike esters (e.g., ethyl ester in ), the carboxylic acid group may undergo decarboxylation under strong acidic or basic conditions, necessitating careful handling .

- Thermal Stability: Hydrochloride salts like Chlorphenoxamine HCl () demonstrate thermal resilience, suggesting similar stability for the target compound .

Biological Activity

5-Bromoisoindoline-1-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including its anticancer properties, enzyme inhibition, and antibacterial effects, supported by research findings and data tables.

- Chemical Formula : C₈H₉BrClN

- CAS Number : 919346-89-7

- Molecular Weight : 236.52 g/mol

- Boiling Point : Not available

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 5-bromoisoindoline compounds exhibit significant anticancer properties. For instance, research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. This inhibition leads to cell cycle arrest and activation of apoptosis pathways in cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3a | MCF-7 | 18.76 | EGFR Inhibition |

| 3b | HepG2 | 15.00 | EGFR Inhibition |

| 3f | A549 | 20.00 | EGFR Inhibition |

2. Enzyme Inhibition

5-Bromoisoindoline derivatives have been evaluated for their enzyme inhibitory activities, particularly against cholinesterases, urease, and tyrosinase.

- Results : The compound exhibited varying degrees of inhibition against these enzymes, indicating potential applications in treating conditions like Alzheimer's disease and skin disorders.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Urease | 1.10 |

| Tyrosinase | 11.52 |

3. Antibacterial Activity

The antibacterial properties of 5-bromoisoindoline compounds have also been investigated. Studies reveal effectiveness against various bacterial strains, including Escherichia coli.

- Findings : The compound demonstrated significant antibacterial activity at concentrations as low as 6.50 mg/mL, suggesting its potential as an antibacterial agent .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of a series of bromoindole derivatives, compound 3a was highlighted for its potent inhibition of EGFR in MCF-7 cells. The study utilized both in vitro assays and molecular docking studies to confirm its mechanism of action.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various derivatives of the compound, revealing notable inhibitory effects on butyrylcholinesterase and urease, which are critical targets for therapeutic intervention in neurodegenerative diseases and gastrointestinal disorders, respectively.

Q & A

Q. What are the recommended methods for synthesizing 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride, and how can purity be ensured?

The synthesis typically involves bromination and cyclization steps, with purification via recrystallization or column chromatography. To ensure purity (>95%), researchers should employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 207–220 nm, as validated for structurally similar hydrochlorides . Detailed reaction conditions (e.g., solvent, temperature, catalyst) must be documented to ensure reproducibility, and intermediates should be characterized using NMR and mass spectrometry .

Q. How should researchers characterize the structural identity and purity of this compound?

Key steps include:

- ¹H/¹³C NMR : Confirm the bromine substitution pattern and carboxylic acid proton environment.

- HPLC : Use a mobile phase of methanol/water with 0.1% trifluoroacetic acid (TFA) for baseline separation of impurities.

- Mass spectrometry (HRMS) : Verify the molecular ion peak (M+H⁺) and isotopic pattern consistent with bromine.

- Elemental analysis : Ensure stoichiometric alignment with the hydrochloride salt (e.g., Cl⁻ content). Proper documentation of these methods is critical for peer validation .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields when synthesizing this compound under varying catalytic conditions?

- Catalyst screening : Test alternatives to traditional Pd catalysts (e.g., Cu-mediated bromination) to reduce side reactions.

- Solvent optimization : Polar aprotic solvents like DMF may enhance solubility, while methanol/water mixtures improve cyclization efficiency.

- Temperature control : Lower temperatures (0–5°C) during bromination minimize over-halogenation.

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically. Comparative yield tables should be included in supplementary data to justify methodological choices .

Q. How can discrepancies in spectral data (e.g., NMR or IR) be resolved during the structural elucidation of derivatives?

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Variable-temperature NMR : Resolve dynamic proton exchange phenomena in isoindoline rings.

- 2D experiments (COSY, HSQC) : Assign overlapping signals in crowded regions of the spectrum.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation for ambiguous cases. Contradictions between spectral and computational data should prompt re-evaluation of reaction pathways or impurity profiles .

Q. What are the critical considerations in designing stability studies for this compound under different storage conditions?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS.

- pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–10) to mimic physiological or formulation conditions.

- Long-term storage : Monitor changes in purity and crystallinity over 6–12 months at 25°C. Data should be analyzed using Arrhenius kinetics to predict shelf-life, with degradation pathways reported in supplementary materials .

Methodological Best Practices

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including full characterization data for novel intermediates .

- Data presentation : Use tables to compare yields, spectral assignments, and stability metrics. For example:

| Condition | Yield (%) | Purity (HPLC) | Degradation Products Identified |

|---|---|---|---|

| Standard synthesis | 78 | 98.5% | None |

| High humidity (1M) | - | 92.3% | Hydrolyzed carboxylic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.